molecular formula C8H8N2OS B8387142 3-Ethenyl-6,7-dihydro[1,4]oxathiino[3,2-c]pyridazine

3-Ethenyl-6,7-dihydro[1,4]oxathiino[3,2-c]pyridazine

Cat. No.: B8387142
M. Wt: 180.23 g/mol
InChI Key: KOEHJXDMYZOELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethenyl-6,7-dihydro[1,4]oxathiino[3,2-c]pyridazine is a useful research compound. Its molecular formula is C8H8N2OS and its molecular weight is 180.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

3-ethenyl-6,7-dihydro-[1,4]oxathiino[3,2-c]pyridazine

InChI

InChI=1S/C8H8N2OS/c1-2-6-5-7-8(10-9-6)12-4-3-11-7/h2,5H,1,3-4H2

InChI Key

KOEHJXDMYZOELI-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(N=N1)SCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-chloro-6,7-dihydro[1,4]oxathiino[3,2-c]pyridazine (450 mg, 2.4 mmol) in dimethoxyethane (12 ml) was treated with tetrakis(triphenylphosphine)palladium (0) (61 mg), potassium carbonate (313 mg), 2,4,6-trivinylcyclotriboroxane pyridine complex (375 mg) and water (1.5 ml). The mixture was heated at 96° C., overnight. The mixture was evaporated to dryness, treated with aqueous sodium bicarbonate solution, extracted (4×) with DCM, dried (sodium sulphate), evaporated and chromatographed on silica gel (50 g), eluting with 1:1 ethyl acetate-hexane, affording a solid (200 mg, 46%), containing slightly impure product.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
313 mg
Type
reactant
Reaction Step One
Quantity
375 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
61 mg
Type
catalyst
Reaction Step One
Name
Yield
46%

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